10–50-Fold Catalytic Efficiency Gain Over Single-Fluorophore Substrates
When the QVVAG peptide sequence is coupled to the EDDnp quencher instead of conventional AMC or AEC fluorophores, the apparent second-order rate constant (kcat/Km) increases by approximately 10- to 50-fold. The published kcat/Km of Abz-QVVAGA-EDDnp for papain is 29 × 10⁶ M⁻¹ s⁻¹, whereas the corresponding single-fluorophore substrates (e.g., gluconoyl-QVVAGA-AEC, gluconoyl-QVVAGA-AMC) consistently fall within the 10⁵ M⁻¹ s⁻¹ range . This establishes that the intramolecularly quenched format is the dominant driver of sensitivity, not merely the QVVAG sequence itself.
| Evidence Dimension | Catalytic efficiency (kcat/Km) for papain |
|---|---|
| Target Compound Data | Abz-QVVAGA-EDDnp: kcat/Km = 29 × 10⁶ M⁻¹ s⁻¹ |
| Comparator Or Baseline | Gluconoyl-QVVAGA-AEC, gluconoyl-QVVAGA-AMC, and related single-fluorophore substrates: kcat/Km ≈ 10⁵ M⁻¹ s⁻¹ range |
| Quantified Difference | 10–50× higher kcat/Km for the FRET substrate relative to non-quenched analogs |
| Conditions | Papain, pH and temperature conditions as described in Biochimie 1994 |
Why This Matters
Procurement teams selecting a papain substrate should prefer the EDDnp-quenched format when detection of low enzyme concentrations or high-throughput kinetic resolution is required, as the sensitivity advantage is directly tied to the quencher design, not merely the consensus sequence.
- [1] Serveau, C., Juliano, L., Bernard, P., Moreau, T., Mayer, R., & Gauthier, F. (1994). New substrates of papain, based on the conserved sequence of natural inhibitors of the cystatin family. Biochimie, 76(2), 153–158. doi:10.1016/0300-9084(94)90007-8 View Source
